molecular formula C30H38Si B12582358 (Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane CAS No. 188707-90-6

(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane

Cat. No.: B12582358
CAS No.: 188707-90-6
M. Wt: 426.7 g/mol
InChI Key: FUTIHRQUEZTATO-UHFFFAOYSA-N
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Description

(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to three 2,4,6-trimethylphenyl groups and one prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane typically involves the reaction of tris(2,4,6-trimethylphenyl)silane with prop-2-en-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in biological labeling and imaging.

    Medicine: Explored for its potential in drug delivery systems due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism by which (Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane exerts its effects involves interactions with specific molecular targets. The silicon atom in the compound can form bonds with various functional groups, allowing it to participate in a range of chemical reactions. The prop-2-en-1-yl group provides additional reactivity, enabling the compound to interact with different pathways and targets.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4,6-trimethylphenyl)silane: Lacks the prop-2-en-1-yl group, making it less reactive in certain types of reactions.

    (Prop-2-en-1-yl)tris(phenyl)silane: Similar structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups, leading to different reactivity and properties.

Uniqueness

(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane is unique due to the presence of both the prop-2-en-1-yl group and the 2,4,6-trimethylphenyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

188707-90-6

Molecular Formula

C30H38Si

Molecular Weight

426.7 g/mol

IUPAC Name

prop-2-enyl-tris(2,4,6-trimethylphenyl)silane

InChI

InChI=1S/C30H38Si/c1-11-12-31(28-22(5)13-19(2)14-23(28)6,29-24(7)15-20(3)16-25(29)8)30-26(9)17-21(4)18-27(30)10/h11,13-18H,1,12H2,2-10H3

InChI Key

FUTIHRQUEZTATO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](CC=C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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